(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines a furan ring, a thiazolidinone ring, and a brominated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the furan and thiazolidinone precursors. The key steps include:
Furan Formation: Cyclization to form the furan ring.
Thiazolidinone Formation: Synthesis of the thiazolidinone ring.
Condensation Reaction: The final step involves the condensation of the furan and thiazolidinone intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiazolidinone ring.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups to the phenyl ring.
Scientific Research Applications
(5E)-5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
4-Methoxyphenethylamine: Shares some structural similarities but has different functional groups and applications.
Uniqueness
(5E)-5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-CYCLOHEXYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a brominated phenyl group, a furan ring, and a thiazolidinone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
Molecular Formula |
C21H20BrNO2S2 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
(5E)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20BrNO2S2/c1-13-7-9-16(17(22)11-13)18-10-8-15(25-18)12-19-20(24)23(21(26)27-19)14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3/b19-12+ |
InChI Key |
FLYPIIREJVHHCQ-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4CCCCC4)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4CCCCC4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.